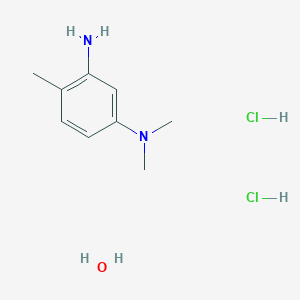

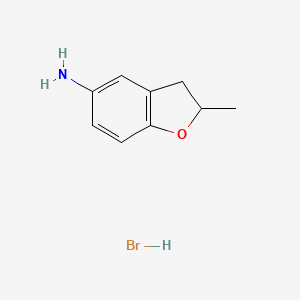

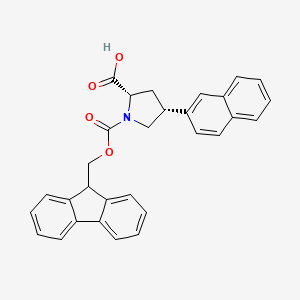

![molecular formula C9H17NO3 B6286000 tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate CAS No. 1932101-73-9](/img/structure/B6286000.png)

tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate” is likely a carbamate compound. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have the general structure R1O(C=O)NR2R3, where R1 is usually an alkyl or aryl group and R2, R3 can be a wide variety of groups .

Molecular Structure Analysis

The molecular structure of “tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate” would consist of a carbamate group attached to a cyclobutyl ring with a hydroxyl group at the 2-position. The stereochemistry indicates that the hydroxyl group and the carbamate group are on the same side of the cyclobutyl ring .Chemical Reactions Analysis

Carbamates are known to undergo a variety of chemical reactions. They can be hydrolyzed to yield the corresponding amine and a carboxylic acid. They can also react with Grignard reagents to form ureas .Aplicaciones Científicas De Investigación

Synthesis and Intermediate Use

tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate plays a pivotal role as an intermediate in the synthesis of complex organic molecules. It has been identified as a crucial compound for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, underscoring its importance in nucleoside chemistry and drug development. The crystal structure analysis of a closely related compound has provided insight into the molecular arrangement, facilitating the synthesis of these vital analogues (Ober et al., 2004).

Insecticide Analogue Creation

Research demonstrates its utility in generating spirocyclopropanated analogues of known insecticides, such as Imidacloprid and Thiacloprid, through a series of chemical reactions. This showcases the compound's versatility in agricultural chemistry, providing pathways to potentially more efficient and environmentally friendly pest control solutions (Brackmann et al., 2005).

Chromatographic Application

Furthermore, tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate-related structures have been studied for their effects in chromatographic separations, particularly in improving the analysis of polyaromatic hydrocarbons (PAHs) using cyclodextrin-modified mobile phases. This research hints at potential improvements in analytical methods for environmental monitoring and food safety assessments (Husain et al., 1995).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUJIZNXJAXEJU-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

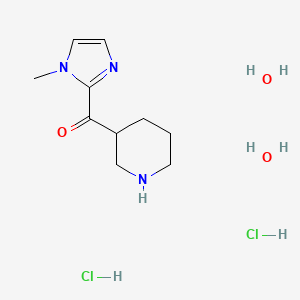

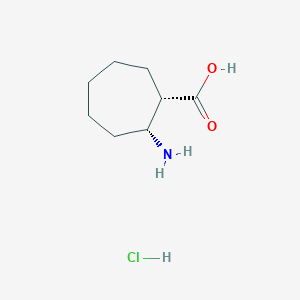

![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

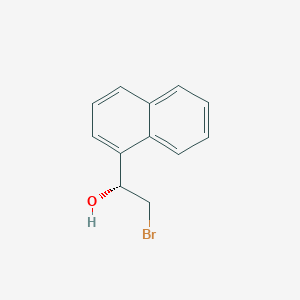

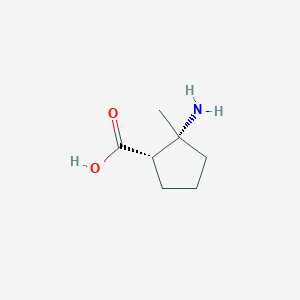

![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)

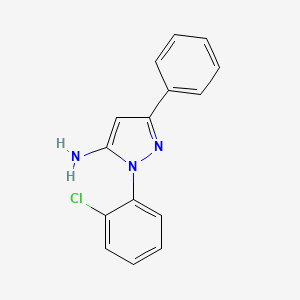

![4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6285939.png)